2-Chloro-6-cyclopropylpyridine
Overview
Description
2-Chloro-6-cyclopropylpyridine is an organic compound . It is used in the synthesis of various chemical products .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-cyclopropylpyridine consists of a pyridine ring with a chlorine atom attached at the 2nd position and a cyclopropyl group attached at the 6th position .Scientific Research Applications
Material Science Applications
- Electroluminescent Properties of Platinum(II) Complexes : A study involved synthesizing mono-cyclometalated Pt(II) complexes bearing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as the chromophoric ligand, where 2-chloro-4-methylpyridine was used in a key palladium-catalyzed cross-coupling step. These complexes demonstrated significant electroluminescent properties, indicating potential applications in OLED devices and other electroluminescent materials (Ionkin, Marshall, & Wang, 2005).
Medicinal Chemistry Applications
- Synthesis of Imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. A review highlighted the synthesis of this scaffold employing different strategies, showcasing the relevance of pyridine derivatives in developing medicinally important compounds (Bagdi, Santra, Monir, & Hajra, 2015).
Organic Synthesis Applications
- Cyclometalation Reactions : Research into cyclometalated complexes of palladium(II) and platinum(II) with 6-phenyl-2,2' bipyridines revealed the utility of substituted pyridines in synthesizing luminescent complexes. These findings underscore the role of chloropyridine derivatives in developing materials with potential applications in sensing and photovoltaics (Lai, Cheung, Chan, Cheung, & Peng, 2000).
- Biotransformation to 2-Chloronicotinic Acid : A study demonstrated the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149. This process highlights the environmental and synthetic chemistry relevance of chloropyridines in producing key intermediates for pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).
Safety And Hazards
Future Directions
2-Chloro-6-cyclopropylpyridine is primarily used in the synthesis of various chemical products, including antibiotics, chemical drugs, and pigments . It can also serve as a wood preservative and insecticide . Its future directions will likely continue to be in these areas, as well as in new areas of organic synthesis as they are discovered.
properties
IUPAC Name |
2-chloro-6-cyclopropylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJUAUOFEVKXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyclopropylpyridine | |
CAS RN |
856851-81-5 | |
Record name | 2-chloro-6-cyclopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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